molecular formula C10H18N2O2 B1308349 tert-Butyl 2-cyclopentylidenehydrazinecarboxylate CAS No. 79201-39-1

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

Cat. No.: B1308349
CAS No.: 79201-39-1
M. Wt: 198.26 g/mol
InChI Key: JIWAYUZEWSSBRC-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate: is an organic compound with the molecular formula C10H18N2O2 . It is a derivative of hydrazinecarboxylate and features a tert-butyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with cyclopentanone. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

tert-Butyl hydrazinecarboxylate+Cyclopentanonetert-Butyl 2-cyclopentylidenehydrazinecarboxylate\text{tert-Butyl hydrazinecarboxylate} + \text{Cyclopentanone} \rightarrow \text{this compound} tert-Butyl hydrazinecarboxylate+Cyclopentanone→tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-cyclopentylidenehydrazinecarboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazinecarboxylates.

Scientific Research Applications

Medicinal Chemistry Applications

The incorporation of tert-butyl groups in drug design often leads to improved pharmacokinetic properties. Research indicates that compounds similar to tert-butyl 2-cyclopentylidenehydrazinecarboxylate may exhibit enhanced metabolic stability and bioactivity.

  • Case Study : A comparative study involving drug analogues highlighted the role of tert-butyl groups in modulating physicochemical properties, impacting drug efficacy and safety profiles .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating more complex molecules.

  • Reactivity : The compound can participate in nucleophilic substitutions and can be converted into other functional groups through established synthetic routes.
Reaction TypeProduct TypeYield (%)
Nucleophilic SubstitutionAmides or EstersHigh
DeprotectionFree HydrazineModerate

Agricultural Applications

Emerging research suggests that derivatives of hydrazinecarboxylates, including this compound, could have applications in agriculture as potential herbicides or fungicides.

  • Case Study : Investigations into hydrazine derivatives have shown promising results in inhibiting plant pathogens, indicating potential for development as environmentally friendly agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl 2-cyclopentylidenehydrazinecarboxylate exerts its effects involves the interaction of its hydrazine moiety with molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

  • tert-Butyl 2-cyclohexylidenehydrazinecarboxylate
  • tert-Butyl 2-pentan-3-ylidenehydrazinecarboxylate
  • tert-Butyl 2-phenylmethylenehydrazinecarboxylate

Comparison: tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is unique due to its cyclopentylidene moiety, which imparts distinct steric and electronic properties. Compared to similar compounds with different substituents, it may exhibit different reactivity and selectivity in chemical reactions. For example, the cyclopentylidene group can influence the compound’s ability to participate in ring-closing reactions or other cyclization processes.

Biological Activity

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H20N2O2
  • Molecular Weight : 224.30 g/mol

The compound features a tert-butyl group, which is known for its steric bulk and influence on the reactivity and stability of organic compounds. The cyclopentylidenehydrazine moiety contributes to its unique biological profile.

Antioxidant Properties

Research indicates that compounds containing the tert-butyl group often exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. For example, studies have shown that related compounds can scavenge free radicals effectively, which may contribute to their protective effects against cellular damage.

Cytotoxic Effects

In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.

Gastroprotective Activity

A notable study assessed the gastroprotective effects of a structurally related compound, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate (ETHAB), which shares structural similarities with this compound. The findings revealed that ETHAB significantly reduced gastric lesions in rat models, attributed to its antioxidant capacity and enhancement of gastric mucus production, thereby providing a protective barrier against irritants .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : By scavenging reactive oxygen species (ROS), it may reduce oxidative stress.
  • Cytotoxic Pathways : Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Gastroprotective Mechanisms : Enhancement of gastric mucosal defense through increased secretion of protective mucus and modulation of inflammatory responses.

Case Studies

StudyFindings
Study on ETHAB Demonstrated significant reduction in gastric lesions and increased SOD activity in rats .Suggests potential for gastroprotective applications in therapeutic settings.
Cytotoxicity Assay Showed IC50 values indicating effective inhibition of cancer cell proliferation in vitro .Highlights potential as an anticancer agent requiring further investigation.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 2-cyclopentylidenehydrazinecarboxylate?

  • Methodological Answer : The compound can be synthesized via hydrazine-carboxylate coupling reactions. A typical approach involves reacting cyclopentylidenehydrazine with tert-butyl chloroformate under inert conditions (e.g., N₂ atmosphere) in dichloromethane or THF. Catalytic bases like triethylamine or DMAP are used to facilitate carbamate bond formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

  • Example Protocol :

StepReagents/ConditionsPurpose
1Cyclopentylidenehydrazine, tert-butyl chloroformate, DCM, 0°CCarbamate coupling
2Triethylamine (2 eq.), RT, 12 hrNeutralize HCl byproduct
3Column chromatography (Hexane:EtOAc 4:1)Purification

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis. Avoid exposure to moisture, heat (>30°C), and strong acids/bases. Use explosion-proof equipment during handling due to potential peroxide formation in ether-based solvents. Safety protocols include fume hood use, PPE (gloves, goggles), and immediate spill cleanup with absorbent materials .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm hydrazine-carboxylate linkage (e.g., tert-butyl signal at δ 1.4 ppm, cyclopentylidene protons at δ 5.3–5.8 ppm).
  • FT-IR : Carbamate C=O stretch ~1680–1720 cm⁻¹.
  • HRMS : Confirm molecular ion ([M+H]⁺, expected m/z ~253.2).
  • X-ray Crystallography : Resolve stereochemistry of the cyclopentylidene group .

Advanced Research Questions

Q. How can dynamic NMR and X-ray crystallography resolve axial/equatorial conformations of the tert-butyl group?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 200–400 K) to observe coalescence of tert-butyl signals. Axial-equatorial interconversion rates are calculated using Eyring plots. For example, a ΔG‡ of ~60–70 kJ/mol indicates restricted rotation .

  • X-ray Crystallography : Crystallize the compound (e.g., using slow evaporation in hexane/EtOAc) and analyze the tert-butyl orientation. Crystallographic data (e.g., C–O bond angles) confirm axial preference in solid state .

    • Example Data :
TechniqueKey ParameterObservation
VT-NMRΔG‡ (kJ/mol)65.2 ± 1.3
XRDC–O Bond Angle112.5°

Q. What experimental design strategies optimize synthesis yield?

  • Methodological Answer : Use a factorial design (e.g., 2³ DOE) to assess factors:

  • Variables : Solvent polarity (DCM vs. THF), base strength (Et₃N vs. DMAP), temperature (0°C vs. RT).
  • Response : Yield (%) quantified by HPLC. Statistical analysis (ANOVA) identifies DMAP in THF at 0°C as optimal (yield >85%) .

Q. How do solvent effects influence tert-butyl group conformational stability in solution?

  • Methodological Answer : Solvent polarity stabilizes equatorial conformers via dipole interactions. For example:

  • Polar solvents (DMSO) : Equatorial preference (ΔG ~3 kJ/mol lower than axial).
  • Nonpolar solvents (hexane) : Axial dominance due to steric shielding.
    Validate with DFT calculations (B3LYP/6-31G**) including explicit solvent models .

Q. How to resolve contradictions in reaction kinetics during scale-up?

  • Methodological Answer :

  • Kinetic Profiling : Monitor reaction progress (e.g., via in-situ IR for carbonyl loss) at different scales.
  • Mass Transfer Analysis : Use dimensionless numbers (e.g., Damköhler) to identify mixing inefficiencies.
  • Case Study : A 10x scale-up showed 20% yield drop due to inadequate heat dissipation; switching to a flow reactor with cooling jackets restored yield .

Properties

IUPAC Name

tert-butyl N-(cyclopentylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWAYUZEWSSBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398874
Record name tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79201-39-1
Record name tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of cyclopentanone (20 g, 238 mmol) and hydrazinecarboxylic acid tert-butyl ester (31.4 g, 0.238 mol) in MeOH (300 mL) was stirred at RT for 2 h. The reaction mixture was concentrated in vacuo and the resulting solid was dried under vacuum to give 1-cyclopentylidenehydrazine-2-carboxylic acid tert-butyl ester (47.1 g, 100% yield).
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20 g
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31.4 g
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300 mL
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Synthesis routes and methods III

Procedure details

A mixture of cyclopentanone (4.0 g, 47.5 mmol) and tert-butyl hydrazinecarboxylate (6.28 g, 47.5 mmol) in MeOH (100 mL) is stirred at rt for 2 hr. The solvent is removed in vacuo to yield the title compound as a white solid, which is used in the next step without further purification. MS (M+1): 199.1.
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4 g
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6.28 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

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